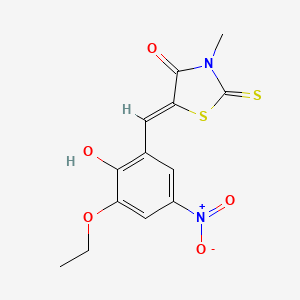![molecular formula C16H13ClN2O2S B5184917 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CMPTD, is a thiazolidinedione derivative that has been extensively studied due to its potential therapeutic applications. Thiazolidinediones are a class of drugs that are used to treat diabetes, and CMPTD is a novel thiazolidinedione that has been found to have additional therapeutic properties.
作用机制
The mechanism of action of CMPTD is not fully understood, but it is thought to act by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, and its activation by thiazolidinediones has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
CMPTD has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the improvement of insulin sensitivity, and the reduction of blood glucose levels. Additionally, CMPTD has been found to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of CMPTD is that it has been extensively studied in a variety of diseases, making it a well-characterized compound. Additionally, CMPTD has been found to have potential therapeutic applications in a variety of diseases, making it a promising candidate for drug development. However, one limitation of CMPTD is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on CMPTD. One area of research could focus on further elucidating the mechanism of action of CMPTD, which could lead to the development of more effective thiazolidinedione derivatives. Additionally, research could focus on the potential therapeutic applications of CMPTD in other diseases, such as obesity and metabolic syndrome. Finally, research could focus on the development of novel drug delivery systems for CMPTD, which could improve its efficacy and reduce its side effects.
合成方法
CMPTD can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by cyclization with maleic anhydride. Alternatively, CMPTD can be synthesized by reacting 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by reaction with maleic acid.
科学研究应用
CMPTD has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, CMPTD has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, CMPTD has been found to improve insulin sensitivity and reduce blood glucose levels, suggesting that it may be a useful treatment for diabetes. In Alzheimer's disease research, CMPTD has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
属性
IUPAC Name |
5-(3-chloro-4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-8-11(9-13(10)17)18-14-15(20)19(16(21)22-14)12-5-3-2-4-6-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJUIQCMSJOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)
![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)
![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)
![9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![1-(4-chlorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184897.png)
![4-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5184907.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5184914.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)